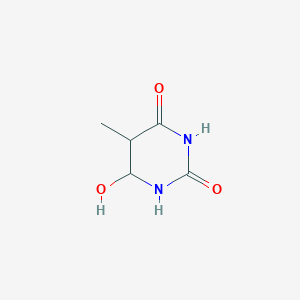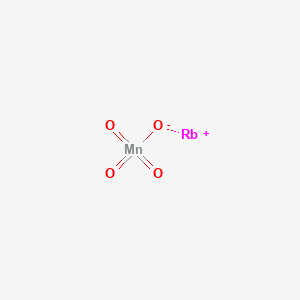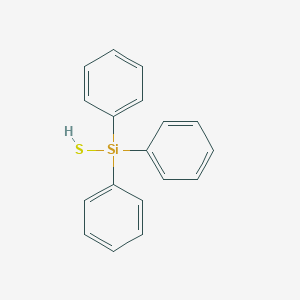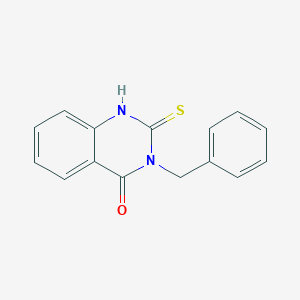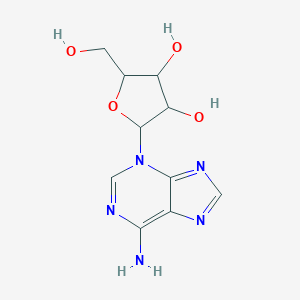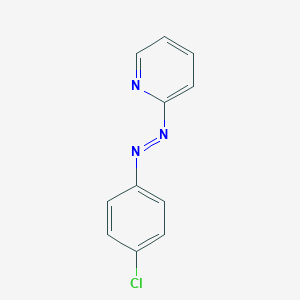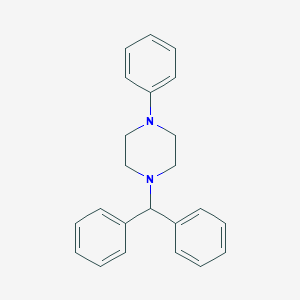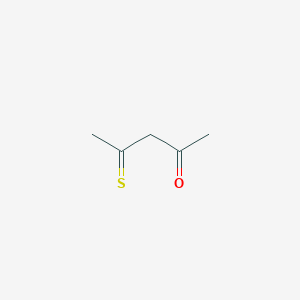
4-Sulfanylidenepentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Sulfanylidenepentan-2-one, also known as 4-thio-2-pentanone, is a sulfur-containing organic compound that has gained significant attention in scientific research due to its unique structure and properties. This compound has been studied for its potential applications in various fields, including organic chemistry, biochemistry, and medicinal chemistry. In
作用機序
The mechanism of action of 4-Sulfanylidenepentan-2-one is not fully understood, but it is believed to act as a reactive sulfur species (RSS) donor. RSSs are known to regulate various biological processes, including cell signaling, gene expression, and redox homeostasis. 4-Sulfanylidenepentan-2-one has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK pathway.
生化学的および生理学的効果
Studies have shown that 4-Sulfanylidenepentan-2-one has various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and regulate the expression of various genes. In vivo studies have shown that 4-Sulfanylidenepentan-2-one can reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
One of the main advantages of using 4-Sulfanylidenepentan-2-one in lab experiments is its high reactivity and specificity towards sulfur-containing molecules. This compound can be easily synthesized and modified to suit various experimental needs. However, one of the main limitations of using 4-Sulfanylidenepentan-2-one is its potential toxicity and instability. This compound can generate reactive oxygen species (ROS) and cause oxidative stress in cells, which can affect the accuracy of experimental results.
将来の方向性
There are several future directions for the study of 4-Sulfanylidenepentan-2-one. One potential direction is the development of new synthetic methods for this compound, which can improve yield and reduce toxicity. Another direction is the investigation of the mechanism of action of 4-Sulfanylidenepentan-2-one in more detail, which can lead to the discovery of new therapeutic targets. Additionally, the potential applications of 4-Sulfanylidenepentan-2-one in drug discovery and delivery systems should be explored further.
合成法
The synthesis of 4-Sulfanylidenepentan-2-one can be achieved through several methods, including the reaction of pentan-2-one with hydrogen sulfide and a catalyst, or the reaction of pentan-2-one with thioacetamide and a reducing agent. One of the most commonly used methods for synthesizing 4-Sulfanylidenepentan-2-one is the reaction of pentan-2-one with Lawesson's reagent. This method is known for its high yield and simplicity.
科学的研究の応用
4-Sulfanylidenepentan-2-one has been extensively studied for its potential applications in various fields of scientific research. In organic chemistry, this compound has been used as a building block for the synthesis of other sulfur-containing compounds. In biochemistry, 4-Sulfanylidenepentan-2-one has been studied for its potential as a reactive sulfur species (RSS) donor, which can regulate various biological processes. In medicinal chemistry, this compound has been investigated for its potential as a drug lead for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
CAS番号 |
14660-20-9 |
|---|---|
製品名 |
4-Sulfanylidenepentan-2-one |
分子式 |
C5H8OS |
分子量 |
116.18 g/mol |
IUPAC名 |
4-sulfanylidenepentan-2-one |
InChI |
InChI=1S/C5H8OS/c1-4(6)3-5(2)7/h3H2,1-2H3 |
InChIキー |
BGSNUDVDPJRWRH-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=S)C |
正規SMILES |
CC(=O)CC(=S)C |
同義語 |
2-Pentanone, 4-thioxo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



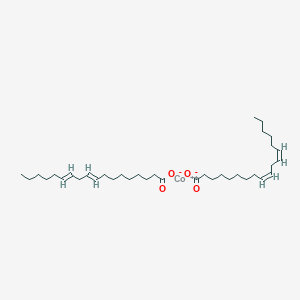
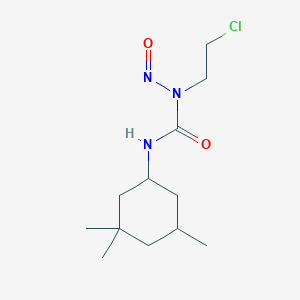
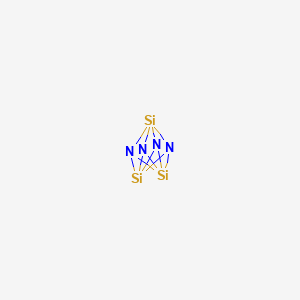
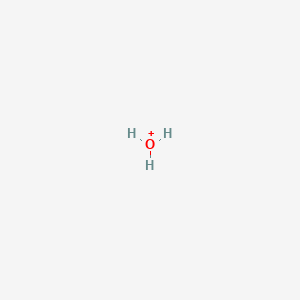
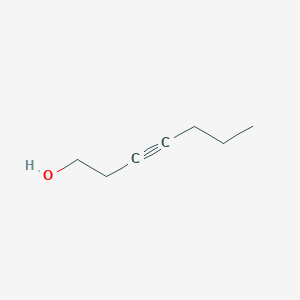
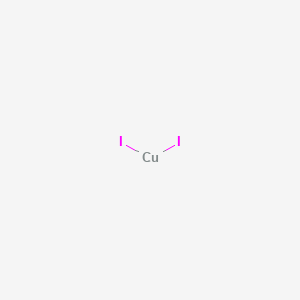
![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)
